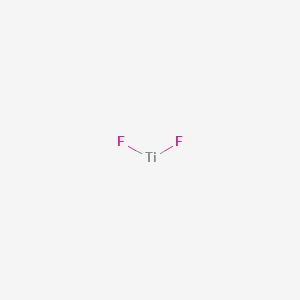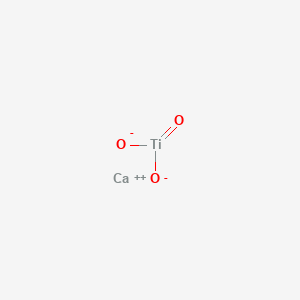
Calcium titanate
Vue d'ensemble
Description
Calcium titanate (CaTiO3) is an inorganic compound that belongs to the family of perovskites . It is a colorless, diamagnetic solid, often colored due to impurities . It exhibits unique properties such as high dielectric constant, excellent thermal stability, and resistance to chemical corrosion .
Synthesis Analysis
Calcium titanate is commonly synthesized through a solid-state reaction method. This involves mixing precursors, usually calcium carbonate (CaCO3) and titanium dioxide (TiO2), followed by a high-temperature sintering process . Other methods include sol-gel processes, hydrothermal methods, and co-precipitation techniques . These alternative methods provide ways to control the properties of the synthesized calcium titanate, such as its grain size, porosity, and crystallinity .
Molecular Structure Analysis
The crystal structure of calcium titanate is defined by the perovskite architecture. This is characterized by a cube with the calcium ions at the corners, a titanium ion at the cube’s center, and the oxygen ions located at the center of each face . This arrangement results in a robust crystalline structure, contributing to the compound’s impressive chemical and thermal stability .
Physical And Chemical Properties Analysis
Calcium titanate is known for its high dielectric constant, making it an essential material in the manufacturing of capacitors and other electronic devices . It also has impressive thermal stability, retaining its properties even when subjected to high temperatures . Furthermore, it is known for its chemical resistance, resisting corrosion and degradation by various chemicals .
Applications De Recherche Scientifique
Photocatalysis
Calcium titanate has been found to be an excellent photocatalyst for the degradation of organic pollutants . Its high surface area and robust crystalline structure make it ideal for this application . The photocatalytic properties of calcium titanate were evaluated by the degradation of methyl orange, a water contaminant .
Manufacturing Capacitors
Calcium titanate is extensively used in the manufacturing of capacitors . These are key components in virtually all electronic circuits. The unique properties of calcium titanate make it an ideal material for this application .
Energy Storage
Calcium titanate perovskite ceramics find applications in energy storage . These dielectric materials have been used in electric hybrid and fuel cell vehicles .
Pulse Discharge
Calcium titanate is also used in pulse discharge applications . This is due to its unique electrical properties and the stability it offers .
Biocompatible Coatings for Medical Devices
Calcium titanate has been introduced as an attractive biomaterial for the enhancement of calcium phosphate deposition in vivo and in vitro . A study showed that a CaTiO3 film prepared by heating at 800 °C had a high hydrophilic surface and exhibited cell differentiation . This supports the use of CaTiO3 coating for biocompatible biomaterial for medical applications, particularly dental implants .
Environmental Applications
Titanate/titania nanomaterials, including calcium titanate, have found applications in the fields of adsorbents, photocatalysis, lithium-ion batteries, photovoltaics, electrochromic devices, self-cleaning and oil–water separation .
Orientations Futures
Calcium titanate’s potential is not yet fully explored. Current research is looking into tailoring its properties for more specialized applications. For instance, modifying its grain size and porosity could make it more efficient in photocatalysis . Additionally, antimicrobial peptides loaded with antibiotics help to achieve sustained drug release and reduce the risk of antibiotic resistance. Additive manufacturing of patient-specific porous titanium implants will have a clear future direction in the development of antimicrobial titanium implants .
Mécanisme D'action
Target of Action
Calcium titanate (CaTiO3) is an inorganic compound . It is primarily used in the production of titanium metal or ferrotitanium alloys . The primary targets of calcium titanate are titanium and iron ores, where it is used in the reduction process .
Mode of Action
Calcium titanate interacts with its targets through a process known as direct reduction . This process involves the use of calcium carbonate as an additive. When the calcination temperature is greater than 1300℃, calcium titanate begins to be produced as the main titanium-containing phase . The best calcination temperature obtained by the experiment is 1400℃ .
Biochemical Pathways
The biochemical pathways involved in the action of calcium titanate are primarily related to the phase transformation of titanium and the formation mechanism of calcium titanate . The process involves the simultaneous preparation of calcium titanate by direct reduction of iron from ilmenite using a coal-based embedding method .
Pharmacokinetics
It’s worth noting that the compound’s properties, such as its density and solubility, can impact its behavior in various environments .
Result of Action
The result of the action of calcium titanate is the production of titanium in the form of pure calcium titanate . The process also produces direct reduced iron . The grade of Ti in the calcium titanate product is 26.95%, the content of calcium titanate is 76.37% and the recovery rate of titanium is 90.15% .
Action Environment
The action of calcium titanate is influenced by environmental factors such as temperature and the presence of additives like calcium carbonate . For instance, the production of calcium titanate begins when the calcination temperature is greater than 1300℃, and the best results are obtained at a temperature of 1400℃ . The presence of calcium carbonate also influences the process, with an increase in the amount of calcium carbonate leading to an increase in the content of calcium titanate .
Propriétés
IUPAC Name |
calcium;dioxido(oxo)titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3O.Ti/q+2;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWKSNWVBZGMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaTiO3, CaO3Ti | |
| Record name | calcium titanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_titanate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583622 | |
| Record name | Calcium dioxido(oxo)titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder with no significant odor; [Ferro Electronic Material Systems MSDS] | |
| Record name | Calcium titanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12715 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Calcium titanate | |
CAS RN |
12049-50-2 | |
| Record name | Calcium dioxido(oxo)titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
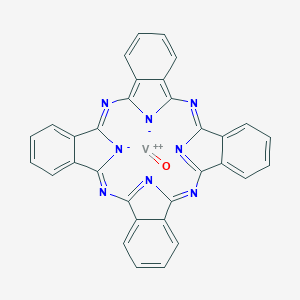
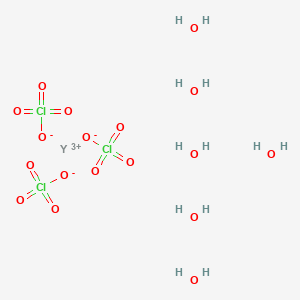
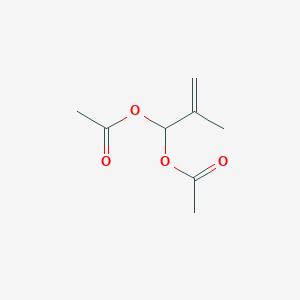


![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)


